Enhanced Acidity via Dual Halogen Substitution
The predicted acid dissociation constant (pKa) for the carboxylic acid group of 4-Chloro-5,6-difluoronicotinic acid is 1.68, significantly lower than that of unsubstituted nicotinic acid (pKa ~2.0-4.8 depending on the ionization site). This increase in acidity is attributed to the electron-withdrawing inductive effects of both the chloro and fluoro substituents on the pyridine ring .
| Evidence Dimension | Acidity (pKa of carboxylic acid group) |
|---|---|
| Target Compound Data | 1.68 (predicted, ±0.32) |
| Comparator Or Baseline | Nicotinic acid: ~2.0 (pyridine N) to 4.85 (COOH); 4-Chloronicotinic acid: Not available; 5,6-Difluoronicotinic acid: Not available |
| Quantified Difference | ~0.3 units lower pKa than nicotinic acid's most acidic site, indicating stronger acid character. |
| Conditions | Computational prediction (ChemicalBook); experimental pKa data for close analogs not directly available for comparison. |
Why This Matters
A lower pKa indicates greater acidity, which can be exploited for selective salt formation or to avoid protection/deprotection steps in synthesis, potentially streamlining a synthetic route.
